
5-Methoxy-2-(3-oxopropyl)-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(3-oxopropyl)-benzonitrile is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzonitrile, featuring a methoxy group at the 5-position and a 3-oxopropyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile typically involves the reaction of 5-methoxybenzonitrile with a suitable 3-oxopropylating agent under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 5-methoxybenzonitrile is treated with 3-oxopropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-(3-oxopropyl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: 5-Methoxy-2-(3-oxopropyl)benzoic acid or 5-methoxy-2-(3-oxopropyl)benzaldehyde.
Reduction: 5-Methoxy-2-(3-aminopropyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(3-oxopropyl)-benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-(3-oxopropyl)-benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxybenzonitrile: Lacks the 3-oxopropyl group, making it less versatile in certain reactions.
2-(3-Oxopropyl)benzonitrile:
5-Methoxy-2-(3-oxopropyl)benzoic acid: An oxidized derivative with different chemical properties and applications.
Uniqueness
5-Methoxy-2-(3-oxopropyl)-benzonitrile is unique due to the presence of both the methoxy and 3-oxopropyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
5-methoxy-2-(3-oxopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-14-11-5-4-9(3-2-6-13)10(7-11)8-12/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
VRIKOBUASLFUJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CCC=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


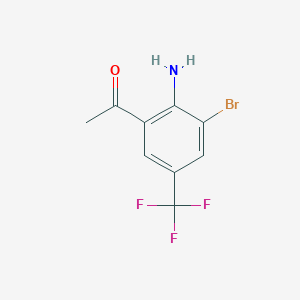
![13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12949474.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide](/img/structure/B12949476.png)



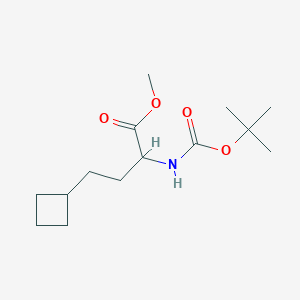
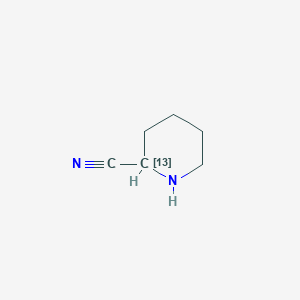
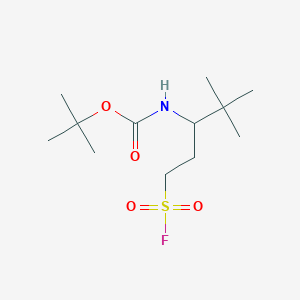


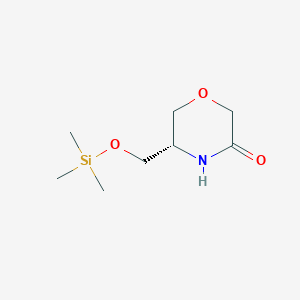
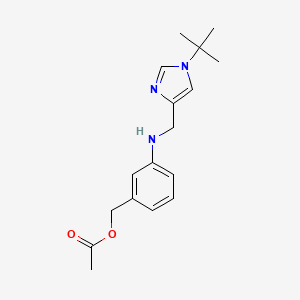
![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
